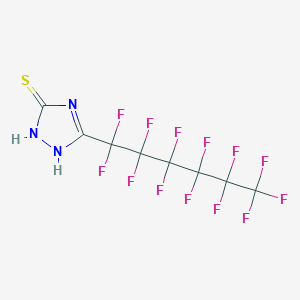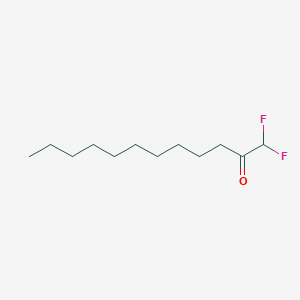![molecular formula C16H27NO B12570604 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal CAS No. 192437-84-6](/img/structure/B12570604.png)
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with prop-2-en-1-ylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-10-[methyl(prop-2-enyl)amino]deca-2,6-dienal
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 1,4-Dimethyl-7-(prop-1-en-2-yl)decahydroazulen-4-ol
Uniqueness
3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal stands out due to its specific structural features and the presence of both an amino group and a conjugated diene system
Properties
CAS No. |
192437-84-6 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
3,7-dimethyl-10-[methyl(prop-2-enyl)amino]deca-2,6-dienal |
InChI |
InChI=1S/C16H27NO/c1-5-12-17(4)13-7-10-15(2)8-6-9-16(3)11-14-18/h5,8,11,14H,1,6-7,9-10,12-13H2,2-4H3 |
InChI Key |
DOKSDGXBBAWFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC=O)C)CCCN(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)

![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)

![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)

![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)

![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
